molecular formula C20H27NO2S B8468256 1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester

1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester

Cat. No. B8468256
M. Wt: 345.5 g/mol
InChI Key: QALASMOARLUPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C20H27NO2S and its molecular weight is 345.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester

Molecular Formula

C20H27NO2S

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl 5-(cyclohexylsulfanylmethyl)indole-1-carboxylate

InChI

InChI=1S/C20H27NO2S/c1-20(2,3)23-19(22)21-12-11-16-13-15(9-10-18(16)21)14-24-17-7-5-4-6-8-17/h9-13,17H,4-8,14H2,1-3H3

InChI Key

QALASMOARLUPRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CSC3CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chloromethyl-indole-1-carboxylic acid tert-butyl ester (0.82 g, 3.10 mmol, 1.0 eq.), cyclohexyl mercaptan (0.53 mL, 1.4 eq.) and K2CO3 (0.90 g, 2.0 eq.) in DMF (6 mL) was heated at 40° C. until reaction completed. The reaction mixture was cooled to room temperature, diluted with sat. NH4Cl and extracted with diethyl ether. The organic extracts were dried over MgSO4, filtered and concentrated. The resulting mixture was purified by chromatography (5% EtOAc/hexanes) to give 5-cyclohexylsulfanylmethyl-indole-1-carboxylic acid tert-butyl ester (0.79 g, 74%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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